N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine
Description
N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine is an organic compound with the molecular formula C12H19NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a methylprop-2-en-1-amine structure, making it a versatile molecule for different chemical reactions and applications .
Properties
IUPAC Name |
N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-15(10-12(2)3)11-13-6-8-14(16-4)9-7-13/h6-9H,2,5,10-11H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZAMJIDEBPYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reducing agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically use reducing agents such as LiAlH4 or NaBH4 to convert nitriles and amides into amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines .
Scientific Research Applications
N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the monoamine oxidase-catalyzed deamination of certain neurotransmitters, affecting their levels and activity in the body . This interaction can lead to various physiological effects, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound is structurally similar and is used as a precursor for the synthesis of other organic compounds.
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Another related compound with similar applications in chemistry and biology.
Uniqueness
N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable for a wide range of applications in scientific research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
